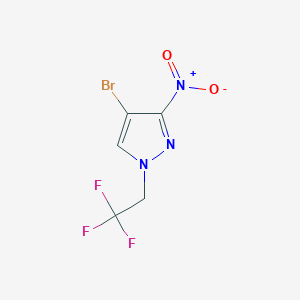

4-bromo-3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-bromo-3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole, commonly referred to as BNTP, is a synthetic compound with a wide range of applications in scientific research. It is a heterocyclic compound that contains a pyrazole ring and a nitro group, and it has been used in a variety of experiments to study the effects of nitro compounds on biological systems. BNTP has been studied for its ability to act as an inhibitor of enzymes and other proteins, as well as its ability to modulate the activity of certain receptors.

Applications De Recherche Scientifique

Pharmaceutical Research

Pyrazole derivatives are known for their wide range of biological activities and have been used to develop drugs with various therapeutic effects such as anti-inflammatory, antibacterial, analgesic, antihyperglycemic, hypoglycemic, antineoplastic, and antidepressive activities . The compound “4-bromo-3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole” could potentially be explored for similar pharmacological applications.

Agrochemical Development

These derivatives have also been utilized in the creation of agrochemicals . The subject compound might be investigated for its efficacy in plant protection or growth regulation.

Material Science

In material science, pyrazole derivatives can contribute to the development of fluorescent substances and dyes . The specific compound could be researched for its properties in these areas.

Anticancer Agents

Due to their significant pharmacological effects, pyrazole derivatives are potential lead molecules for designing novel anticancer compounds . The compound could be examined for its anticancer properties and efficacy.

Synthesis and Functionalization

Recent advances in the synthesis and functionalization of pyrazole derivatives highlight the importance of these compounds in chemical research . The compound could be a candidate for new synthetic routes or functionalization studies.

Chiral Molecule Construction

Pyrazolone derivatives have been applied as powerful synthons in the construction of chiral molecules . The compound “4-bromo-3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole” might serve as a synthon in such research endeavors.

Propriétés

IUPAC Name |

4-bromo-3-nitro-1-(2,2,2-trifluoroethyl)pyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrF3N3O2/c6-3-1-11(2-5(7,8)9)10-4(3)12(13)14/h1H,2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYVNQJOHEPDFFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN1CC(F)(F)F)[N+](=O)[O-])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrF3N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[Butyl(ethyl)amino]sulfonyl}piperidine-4-carboxylic acid](/img/structure/B1293064.png)